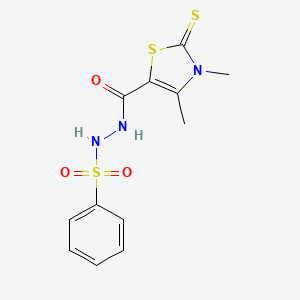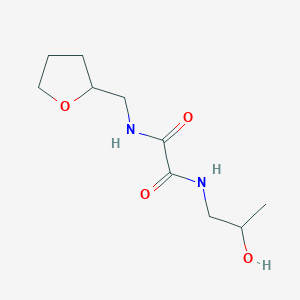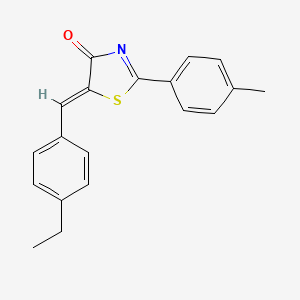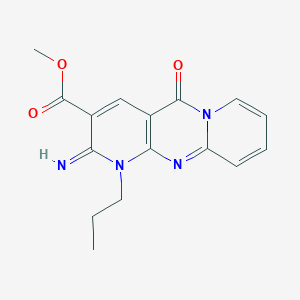
3,4-dimethyl-N'-(phenylsulfonyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(BENZENESULFONYL)-3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of benzenesulfonyl derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural features and reactivity.
Métodos De Preparación
The synthesis of N’-(BENZENESULFONYL)-3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC), and the resulting solid is filtered and washed with water to obtain the desired product .
Análisis De Reacciones Químicas
N’-(BENZENESULFONYL)-3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group.
Aplicaciones Científicas De Investigación
N’-(BENZENESULFONYL)-3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Industry: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-(BENZENESULFONYL)-3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes like carbonic anhydrase IX by binding to the active site, thereby blocking the enzyme’s activity . This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
N’-(BENZENESULFONYL)-3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE can be compared with other benzenesulfonyl derivatives, such as:
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BS-THQ): Known for its antibacterial activity.
4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline (4-NH2 BS-THQ): Demonstrates a broader spectrum of antibacterial activity
Propiedades
Fórmula molecular |
C12H13N3O3S3 |
|---|---|
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
N'-(benzenesulfonyl)-3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide |
InChI |
InChI=1S/C12H13N3O3S3/c1-8-10(20-12(19)15(8)2)11(16)13-14-21(17,18)9-6-4-3-5-7-9/h3-7,14H,1-2H3,(H,13,16) |
Clave InChI |
WRFHUWVYAILZGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=S)N1C)C(=O)NNS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,4R,9bR)-8-bromo-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11608475.png)
![1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11608476.png)
![2-(3-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-3-oxopropyl)hexanoic acid](/img/structure/B11608484.png)
![8-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11608497.png)
![ethyl (5E)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11608517.png)
![3-[(2E)-2-(4-methoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11608521.png)
![(5E)-3-(4-fluorobenzyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11608525.png)
![7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11608539.png)
![9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11608547.png)
![N,7-diethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11608550.png)



![2-[(4-methylphenyl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11608565.png)
